molecular formula C10H12ClN5O B1384851 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 58733-09-8

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1384851
CAS No.: 58733-09-8
M. Wt: 253.69 g/mol
InChI Key: YXEJVPNZKPEWBQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C10H12ClN5O and its molecular weight is 253.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key proteins required for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, this compound affects gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues within the active site . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, the compound’s interaction with cyclin A2 further stabilizes the inhibitory complex, enhancing its efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some degradation products may form over time, which could potentially influence its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy .

Properties

IUPAC Name

4-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O/c1-15-8-7(6-12-15)9(14-10(11)13-8)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEJVPNZKPEWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
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6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.